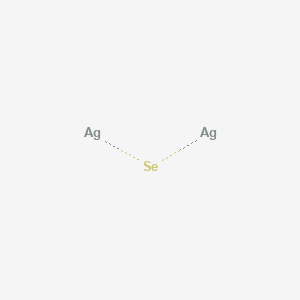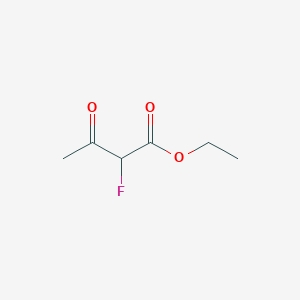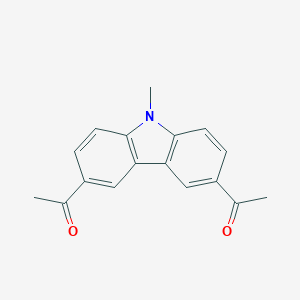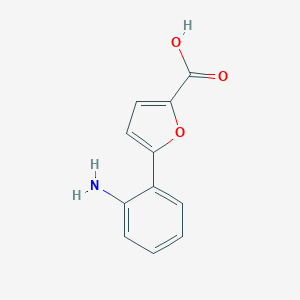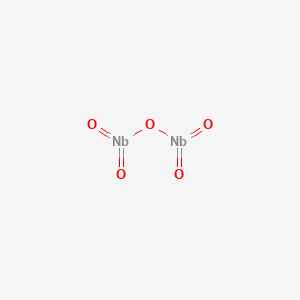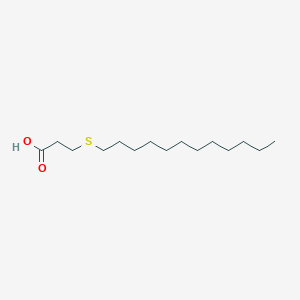
羟甲基汞
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxymethylmercury (Hg(OH)2) is an organic mercury compound that is of particular interest to scientists due to its ability to bioaccumulate in aquatic organisms. In addition, it is a potent neurotoxin and can cause serious health issues in humans, particularly in those whose diets include fish and shellfish from contaminated waters.
科学研究应用
汞检测
羟甲基汞可用于汞检测领域。 表面增强拉曼光谱 (SERS) 和离子印迹聚合物 (IIPs) 是两种为汞检测而开发和使用的不同分析方法 . 目的是促进建立一种 SERS-IIP 混合方法,作为一种用于不同领域汞检测的强大分析工具 .
环境监测
环境中汞的存在是一个重大问题,因为它具有毒性。 羟甲基汞可用于环境监测,以追踪水、土壤和空气中的汞污染 .
微生物汞甲基化
微生物汞甲基化是了解环境中甲基化的关键研究课题 . 羟甲基汞可用于研究微生物汞甲基化的机制,重点关注功能菌株分离、微生物群落组成特征以及不同环境中的机制阐明 .
生物修复
生物修复涉及利用生物体来中和或去除受污染地点的污染物。 羟甲基汞可用于汞 (II) 去除的生物修复,这涉及生物吸附和生物积累机制 .
汞解毒
汞离子还原酶和胞外多糖在汞解毒中起着重要作用 . 羟甲基汞可用于研究这些解毒机制,作为重金属修复的潜在工具 .
健康风险评估
羟甲基汞可用于健康风险评估,以了解汞暴露对人体健康的影响。 这包括研究食用受汞污染的鱼类对儿童认知障碍的影响 .
作用机制
Target of Action
Hydroxymethylmercury, like other alkylmercury compounds, primarily targets the central nervous system (CNS) . The CNS is particularly susceptible to the deleterious effects of these compounds, as evidenced by clinical symptoms and histopathological changes in poisoned humans .
Mode of Action
It is known that alkylmercury compounds, including hydroxymethylmercury, cause toxic action in the body through a number of mechanisms . These mechanisms are similar to those of other mono-alkyl mercury compounds such as methylmercury (MeHg) and ethylmercury (EtHg) .
Biochemical Pathways
Alkylmercury compounds, including hydroxymethylmercury, affect several biochemical pathways. They can disrupt normal cellular functions, leading to oxidative stress, mitochondrial dysfunction, and disruption of calcium and glutamate homeostasis . These disruptions can lead to cell death and other downstream effects .
Pharmacokinetics
It is known that the introduction of a hydroxymethyl group can enhance the pharmaceutical, pharmacokinetic, and pharmacodynamic properties of drugs, prodrugs, and other therapeutic compounds . This suggests that hydroxymethylmercury may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.
Result of Action
The result of hydroxymethylmercury’s action is primarily neurotoxicity . This can manifest as deficits in cognitive and motor function, distal paresthesias, ataxia, unsteady gait, muscle weakness, impairment of the senses, irritability, memory loss, insomnia, and confusion .
Action Environment
The environment plays a significant role in the action of hydroxymethylmercury. Microbial mercury methylation, which can produce compounds like hydroxymethylmercury, is influenced by various environmental factors . These factors can affect the rate of mercury methylation and, consequently, the concentration of hydroxymethylmercury in the environment .
安全和危害
Hydroxymethylmercury may be toxic by ingestion, inhalation, or skin absorption. It may cause irritation to the eyes, skin, and mucous membranes. When heated to decomposition, it emits toxic fumes of mercury . Exposure to mercury may cause various health effects including irritation to the eyes, skin, and stomach; cough, chest pain, or difficulty breathing, insomnia, irritability, indecision, headache, weakness or exhaustion, and weight loss .
未来方向
The concern of mercury pollution and the impact that it poses on the marine environment were studied heavily since the case of the poison from Minamata bay in the 1960s . The present study provides an insight into the cycle of mercury and methylmercury in the marine environment and the bioindicators that reflect the exposure levels . The future directions of research on mercury and its compounds like Hydroxymethylmercury could focus on the impact of global climate warming and ocean biogeochemistry alterations .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Hydroxymethylmercury involves the reaction between methylmercury chloride and sodium borohydride in the presence of water to produce Hydroxymethylmercury.", "Starting Materials": ["Methylmercury chloride", "Sodium borohydride", "Water"], "Reaction": [ "Dissolve methylmercury chloride in water to make a solution", "Add sodium borohydride to the solution and stir", "Heat the solution to 50-60°C for 1-2 hours", "Allow the solution to cool to room temperature", "Acidify the solution with hydrochloric acid to pH 2-3", "Extract the Hydroxymethylmercury with an organic solvent such as toluene or chloroform", "Dry the organic layer with anhydrous sodium sulfate", "Distill the solvent to obtain pure Hydroxymethylmercury" ] } | |
CAS 编号 |
1184-57-2 |
分子式 |
CH5HgO |
分子量 |
233.64 g/mol |
IUPAC 名称 |
methylmercury;hydrate |
InChI |
InChI=1S/CH3.Hg.H2O/h1H3;;1H2 |
InChI 键 |
LPOCPIAJEZYHSF-UHFFFAOYSA-N |
SMILES |
C[Hg+].[OH-] |
规范 SMILES |
C[Hg].O |
熔点 |
279 °F (NTP, 1992) |
其他 CAS 编号 |
1184-57-2 |
物理描述 |
Greenish-white powder or flakes with an unpleasant odor. (NTP, 1992) |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
溶解度 |
1 to 10 mg/mL at 70° F (NTP, 1992) |
同义词 |
CH(3)HgOH methylmercuric hydroxide methylmercury hydroxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




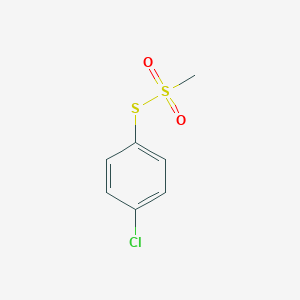
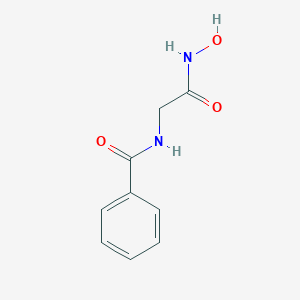
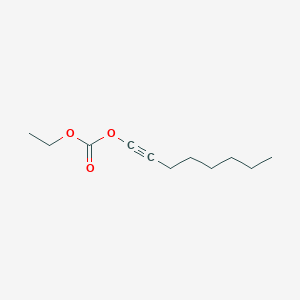
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)

